molecular formula C20H22N6O4S B2725183 7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 872627-71-9

7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B2725183
CAS RN: 872627-71-9
M. Wt: 442.49
InChI Key: YBURMHCVWQWJFL-UHFFFAOYSA-N
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Description

The compound “7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione” is a complex organic molecule with the molecular formula C20H22N6O4S . It is available for purchase from certain chemical suppliers.


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its molecular formula, C20H22N6O4S . It contains a benzoxazole ring, which is a fused ring structure containing a benzene ring and an oxazole ring. The molecule also contains a purine dione structure and a morpholine ring .


Physical And Chemical Properties Analysis

The average mass of this compound is 442.491 Da . Other specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Cardiovascular Research

This compound has been explored for its cardiovascular effects. Notably, certain derivatives have shown prophylactic antiarrhythmic activity in experimentally induced arrhythmia. These derivatives also displayed hypotensive activity, indicating potential applications in managing blood pressure and heart rhythm disorders (Chłoń-Rzepa et al., 2004).

Structural Chemistry

The structural aspects of related compounds have been studied, revealing details like planarity in the purine fused-ring system and the chair conformation of the morpholine ring. Such structural insights are crucial for understanding how these compounds interact at the molecular level (Karczmarzyk et al., 1995).

Polymer Science

In the field of polymer science, morpholine derivatives have been used to increase the hydrophilicity of polymers. This is significant for applications where water solubility or absorption is a key factor, such as in certain types of drug delivery systems (Wang & Feng, 1997).

Antimicrobial Research

Some studies have investigated the antimicrobial properties of compounds structurally similar to the one . These studies are essential for the development of new antibiotics and treatments for infectious diseases (Bektaş et al., 2007).

Cancer Research

Compounds related to 7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione have been synthesized and evaluated for their anticancer activity. This includes studies focused on breast cancer, highlighting the potential of these compounds in oncology (Praveen Kumar et al., 2021).

Analgesic Research

New derivatives of this compound have been explored for their analgesic properties. Such research is vital for the development of new pain management therapies (Zygmunt et al., 2015).

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, given the interest in benzoxazole derivatives as potential therapeutic agents . Additionally, more detailed studies could be conducted to fully elucidate its physical and chemical properties, as well as its safety profile.

properties

IUPAC Name

7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-morpholin-4-yl-4,5-dihydropurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O4S/c1-24-16-15(17(27)23-19(24)28)26(18(22-16)25-8-10-29-11-9-25)7-4-12-31-20-21-13-5-2-3-6-14(13)30-20/h2-3,5-6,15-16H,4,7-12H2,1H3,(H,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVZUOCSGPZDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCCSC4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

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